molecular formula C20H25N3O5 B2725909 N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1351632-07-9

N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2725909
CAS No.: 1351632-07-9
M. Wt: 387.436
InChI Key: IPVIIKLSXMGWQA-UHFFFAOYSA-N
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Description

N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyran ring, a quinoline derivative, and an oxalamide group, making it an interesting subject for chemical and biological studies.

Scientific Research Applications

N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[731

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyran and quinoline derivatives, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyran ring can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide group would produce amines.

Mechanism of Action

The mechanism of action of N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide include other oxalamide derivatives and compounds featuring pyran or quinoline rings.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c24-16-4-3-14-11-15(10-13-2-1-7-23(16)17(13)14)22-19(26)18(25)21-12-20(27)5-8-28-9-6-20/h10-11,27H,1-9,12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVIIKLSXMGWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4(CCOCC4)O)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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